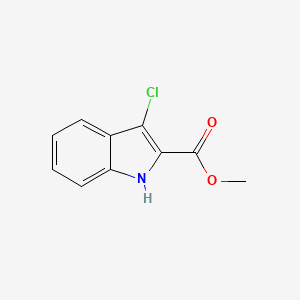

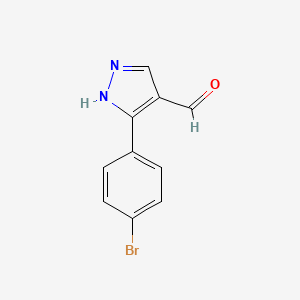

methyl 3-chloro-1H-indole-2-carboxylate

Übersicht

Beschreibung

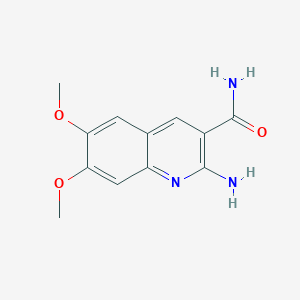

Methyl 3-chloro-1H-indole-2-carboxylate is a derivative of indole, which is a fundamental scaffold in medicinal chemistry. Indole derivatives are known for their diverse biological activities and are present in many natural products and pharmaceuticals. The chloro and carboxylate substituents on the indole ring can influence the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids involves optimizing in vivo potency and binding activity, which can be guided by 3D comparative molecular field analysis (CoMFA) . Another approach is the regioselective dibromination of methyl indole-3-carboxylate, which can lead to the synthesis of dibromoindole derivatives . Additionally, Ullmann-type intramolecular arylamination has been used to synthesize N-substituted methyl 1H-indole-3-carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For example, methyl 5-methoxy-1H-indole-2-carboxylate has been characterized using FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy, and its electronic nature has been explored through UV-visible spectrum analysis . Similarly, the electronic structure and hydrogen bonding of methyl 1H-indol-5-carboxylate have been investigated using density functional theory (DFT) .

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. For instance, methyl 3-amino-1H-indole-2-carboxylates can react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form pyrimido[5,4-b]indole derivatives . Additionally, carboxylation, ethoxycarbonylation, and carbamoylation reactions of indoles have been mediated by Me2AlCl to yield various indole-3-carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by their molecular structure. The reactivity of the molecule, as well as the identification of positive and negative centers, can be investigated using chemical descriptors and molecular electrostatic potential (MEP) analysis . The effects of solvents on the optimized geometry and intermolecular hydrogen bonding of these compounds have also been evaluated . Furthermore, the anti-cancer activity of new methyl indole-3-carboxylate derivatives has been investigated, showing inhibition of the growth of various cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-Cancer Activity

Methyl indole-3-carboxylate derivatives, including methyl 3-chloro-1H-indole-2-carboxylate, have been explored for their potential anti-cancer properties. For instance, Niemyjska et al. (2012) synthesized new derivatives and found that they inhibited the growth of melanoma, renal, and breast cancer cell lines, indicating potential as antitumor agents (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

Carboxylation and Ethoxycarbonylation

Nemoto et al. (2016) researched the carboxylation and ethoxycarbonylation of various indoles, including this compound, under CO2 pressure, providing insights into novel synthetic routes for these compounds (Nemoto, Tanaka, Konno, Onozawa, Chiba, Tanaka, Sasaki, Okubo, & Hattori, 2016).

Photophysical and Fluorescence Studies

Queiroz et al. (2007) synthesized new methyl 3-arylindole-2-carboxylates and conducted fluorescence studies, suggesting that these compounds could be used as fluorescent probes due to their solvent-sensitive emission and reasonable fluorescence quantum yields (Queiroz, Abreu, Castanheira, & Ferreira, 2007).

Thermodynamic Properties

Carvalho et al. (2016) investigated the thermodynamic properties of alkyl 1H-indole carboxylate derivatives, which include this compound. They provided data on standard molar enthalpies of formation and sublimation, contributing to a deeper understanding of these compounds' thermodynamics (Carvalho, Amaral, Morais, & Silva, 2016).

Synthesis and Reaction Studies

Shestakov et al. (2009) studied the synthesis of 5H-pyrimido[5,4-b]indole derivatives using methyl 3-amino-1H-indole-2-carboxylates. This research highlights the versatility of indole derivatives in forming complex structures useful in various chemical and pharmaceutical applications (Shestakov, Shikhaliev, Sidorenko, Kartsev, & Simakov, 2009).

Safety and Hazards

The safety information for methyl 3-chloro-1H-indole-2-carboxylate indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Zukünftige Richtungen

Indole derivatives, including methyl 3-chloro-1H-indole-2-carboxylate, have potential for further exploration due to their diverse biological activities . They have been studied for their potential as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase agents . Future research may focus on optimizing the synthesis methods and further investigating the biological activities of these compounds.

Wirkmechanismus

Target of Action

Methyl 3-chloro-1H-indole-2-carboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, contributing to their diverse biological activities . For instance, some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Eigenschaften

IUPAC Name |

methyl 3-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPAKOBVNUUWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363237 | |

| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220664-32-4 | |

| Record name | Methyl 3-chloro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220664-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHY 3-CHLORO-1H-INDOLE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV7T8MM3BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

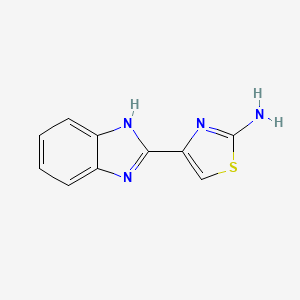

![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)

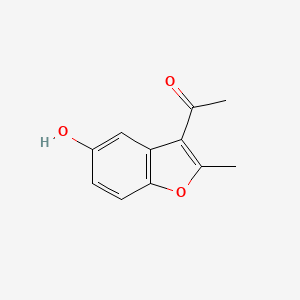

![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B1332534.png)

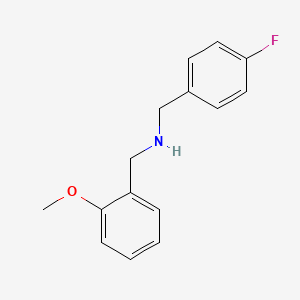

![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine](/img/structure/B1332535.png)